Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride
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Overview
Description
Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride is a chemical compound that features a cyclobutane ring substituted with a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of cyclobutane derivatives and diazepane precursors under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, reductive amination, and other advanced organic synthesis methods are employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutane alcohols .
Scientific Research Applications
Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The diazepane moiety can interact with receptors or enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride
- Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride is unique due to its specific combination of a cyclobutane ring and a diazepane moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H22Cl2N2O2 |
---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-10(14)11(4-2-5-11)13-8-3-6-12-7-9-13;;/h12H,2-9H2,1H3;2*1H |
InChI Key |
PWBZVVIHPWPNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)N2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
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